1-(Aminomethyl)adamantan-2-amine dihydrochloride
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Overview
Description
1-(Aminomethyl)adamantan-2-amine dihydrochloride is a chemical compound with the molecular formula C11H22Cl2N2. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.
Preparation Methods
The synthesis of 1-(Aminomethyl)adamantan-2-amine dihydrochloride typically involves multiple steps, starting from adamantane. One common synthetic route includes the following steps:
Bromination: Adamantane is brominated to form 1-bromoadamantane.
Amination: The brominated product is then reacted with ammonia or an amine to introduce the amino group, forming 1-aminoadamantane.
Methylation: The amino group is further modified by introducing a methyl group, resulting in 1-(aminomethyl)adamantane.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Aminomethyl)adamantan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Major Products: The major products depend on the specific reaction conditions but can include various substituted adamantane derivatives.
Scientific Research Applications
1-(Aminomethyl)adamantan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying biological interactions and developing new biomolecules.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)adamantan-2-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, altering their activity. The exact pathways depend on the specific application but often involve modulation of neurotransmitter systems or inhibition of viral replication .
Comparison with Similar Compounds
1-(Aminomethyl)adamantan-2-amine dihydrochloride can be compared with other adamantane derivatives, such as:
1-Aminoadamantane hydrochloride: Known for its antiviral properties, particularly against influenza.
2-Adamantylamine hydrochloride: Used in similar applications but with different pharmacological profiles.
Amantadine hydrochloride: Widely used as an antiviral and antiparkinsonian agent.
The uniqueness of this compound lies in its specific structural modifications, which can confer unique biological activities and chemical reactivity .
Biological Activity
1-(Aminomethyl)adamantan-2-amine dihydrochloride is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antiviral agent and in cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound indicates that it exists as a dihydrochloride salt. The compound features an amine group at the 1-position and a methyl group at the 2-position of the adamantane structure, which contributes to its unique properties.
Physical Properties:
- Density: Approximately [specific density not provided]
- Boiling Point: Around [specific boiling point not provided]
The mechanism of action for this compound primarily involves interactions with viral proteins and cellular receptors. Research has shown that this compound may inhibit viral replication by blocking essential enzymatic functions necessary for viral life cycles. Additionally, it may interact with cellular signaling pathways, suggesting potential therapeutic effects beyond antiviral activity.
Antiviral Properties
This compound has demonstrated significant antiviral activity, particularly against strains of influenza. The adamantane moiety enhances lipophilicity, potentially improving bioavailability and therapeutic index. Studies indicate that derivatives of this compound can inhibit viral replication effectively.
Anticancer Activity
Research has also explored the anticancer properties of this compound. Its structural characteristics allow for modifications that can enhance pharmacological properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Adamantan-2-amine hydrochloride | 26562-81-2 | 0.84 | Lacks the aminomethyl group; simpler structure |
1-Aminoadamantane | 17768-41-1 | 0.89 | Contains only one amino group without substitution |
2-Aminoadamantane | 13074-39-0 | 0.84 | Amino group at the 2-position; different activity |
N,N-Dimethylaminoadamantane | Not available | 0.85 | Contains dimethyl substitution; altered lipophilicity |
This comparison highlights how variations in functional groups influence biological activities and potential applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives of this compound inhibited viral replication in vitro, particularly against influenza viruses by targeting viral proteins essential for replication .
- Cytotoxicity in Cancer Models : In another study, modifications of this compound displayed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments .
- Mechanistic Insights : Research has provided insights into how this compound interacts with specific molecular targets, suggesting that it may modulate receptor activity involved in signal transduction pathways .
Properties
Molecular Formula |
C11H22Cl2N2 |
---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
1-(aminomethyl)adamantan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H20N2.2ClH/c12-6-11-4-7-1-8(5-11)3-9(2-7)10(11)13;;/h7-10H,1-6,12-13H2;2*1H |
InChI Key |
CCDGYQMWEZDENV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3N)CN.Cl.Cl |
Origin of Product |
United States |
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